3-(Azidomethyl)-1,2,4-oxadiazole-5-carboxamide
Overview
Description
The compound “3-(Azidomethyl)-1,2,4-oxadiazole-5-carboxamide” is a type of organic azide. Organic azides are a highly versatile family of compounds in chemistry and the material sciences . They are often used in DNA sequencing by synthesis (SBS) as an alternative to fluorescence-based methods . The azido moiety (N3) that these compounds possess has an intense, narrow, and unique Raman shift at 2125 cm−1, where virtually all biological molecules are transparent .
Synthesis Analysis
The synthesis of organic azides often involves the use of a phase-transfer catalyst and the replacement of bromide substituents with azide ions . In the case of DNA sequencing by synthesis, 3′-O-azidomethyl nucleotide reversible terminators are used . These terminators are efficient substrates for the DNA polymerase .Molecular Structure Analysis
The molecular structure of organic azides like “this compound” is characterized by the presence of an azido moiety (N3). This moiety has a unique Raman shift at 2125 cm−1 . The structure of these compounds allows for physical crosslink formation .Chemical Reactions Analysis
Organic azides are known for their exceptional reactivity. They are often used in click chemistry based on azide-alkyne cycloaddition . In DNA sequencing by synthesis, the appearance and disappearance of the azide-specific Raman peak at 2125 cm−1 is monitored as a result of polymerase extension by a single 3′-O-azidomethyl-dNTP into the growing DNA strand .Scientific Research Applications
Synthesis Methodologies
One of the primary applications of 1,2,4-oxadiazole derivatives involves novel synthesis methodologies. For example, a study presented a novel preparation of 1,2,4-oxadiazole-3-carboxamide through an acid-promoted reaction of N-(cyanomethyl)amide with a nitrosation reagent, achieving yields as high as 92% (Du et al., 2021). This method offers significant convenience for synthesizing compounds containing the 1,2,4-oxadiazole-3-carboxamide moiety, indicating its potential for creating diverse derivatives, including possibly the specific azidomethyl variant.
Energetic Materials Development
Another significant application area is in the development of energetic materials. A study introduced a family of energetic materials based on 1,2,4-oxadiazole and 1,2,5-oxadiazole backbones, highlighting their high detonation performances and good safety properties. The introduction of -ONO2 and -NHNO2 moieties into these backbones resulted in compounds with high enthalpy of formations and extraordinary insensitivities (Xue et al., 2020). This research underscores the utility of 1,2,4-oxadiazole derivatives in creating safer and more effective energetic materials.
Biomedical Research
In the biomedical field, derivatives of 1,2,4-oxadiazole have been explored for their therapeutic potential. Compounds containing the oxadiazole ring, such as 1,3,4-oxadiazoles and 1,2,4-oxadiazoles, are studied for their broad range of chemical and biological properties, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities (Siwach & Verma, 2020). These activities suggest the potential biomedical applications of 3-(Azidomethyl)-1,2,4-oxadiazole-5-carboxamide in drug development and therapy.
Mechanism of Action
The mechanism of action of organic azides in DNA sequencing by synthesis involves the use of 3′-O-azidomethyl nucleotide reversible terminators. These terminators are incorporated into the growing DNA strand by the DNA polymerase. The azide-specific Raman peak at 2125 cm−1 appears as a result of this incorporation and disappears with the cleavage of the azido label to permit the next nucleotide incorporation .
Safety and Hazards
Future Directions
The use of organic azides in DNA sequencing by synthesis has the potential to provide an attractive alternative to fluorescence-based SBS with further improvements in SERS for the azido moiety . Additionally, the use of azidomethyl derivatives of oxetane for the synthesis of copolymers is seen as a promising direction in the chemistry of energetic polymers .
Properties
IUPAC Name |
3-(azidomethyl)-1,2,4-oxadiazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N6O2/c5-3(11)4-8-2(9-12-4)1-7-10-6/h1H2,(H2,5,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLBXCSYEQOBBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NOC(=N1)C(=O)N)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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